
2,2'-(Ethylenebis(imino(3-ethoxy-4,1-phenylene)azo))bis(3-methylthiazolium) sulphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2'-(エチレンビス(イミノ(3-エトキシ-4,1-フェニレン)アゾ))ビス(3-メチルチアゾリウム) スルファートは、そのユニークな構造特性とさまざまな科学分野における潜在的な用途で知られる複雑な有機化合物です。この化合物は、エチレン、イミノ、フェニレン、アゾ、チアゾリウム基の組み合わせを特徴とし、化学、生物学、材料科学の研究者にとって興味深い対象となっています。
製法
合成経路と反応条件
2,2'-(エチレンビス(イミノ(3-エトキシ-4,1-フェニレン)アゾ))ビス(3-メチルチアゾリウム) スルファートの合成は、通常、中間体の調製から始まる複数のステップを伴います。このプロセスには多くの場合、以下が含まれます。
エチレン架橋の形成: このステップでは、エチレンジアミンを適切な試薬と反応させてエチレン架橋を形成します。
イミノ基の導入: イミノ基は、適切なアミンとの反応によって導入されます。
アゾカップリング: アゾ基は、ジアゾニウム塩と芳香族アミンのカップリング反応によって形成されます。
チアゾリウム環の形成: チアゾリウム環は、チオアミドとハロゲン化化合物を含む環化反応によって合成されます。
最終的な組み立て: 最終的な化合物は、中間体を制御された条件下で組み合わせて、再結晶などの精製手順を行います。
工業的製造方法
この化合物の工業的製造には、同様の合成経路が使用される場合がありますが、収率と純度を最適化して大規模に行われます。連続フローリアクターや自動合成などの技術を使用して、効率とスケーラビリティを高めることができます。
化学反応解析
反応の種類
2,2'-(エチレンビス(イミノ(3-エトキシ-4,1-フェニレン)アゾ))ビス(3-メチルチアゾリウム) スルファートは、さまざまな化学反応を起こす可能性があり、以下が含まれます。
酸化: この化合物は、強酸化剤を使用して酸化され、スルホキシドまたはスルホンを形成します。
還元: 還元反応は、水素化ホウ素ナトリウムなどの還元剤を使用して、アゾ基をアミンに変換できます。
置換: この化合物は、存在する官能基に応じて、求核置換反応または求電子置換反応に参加することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムが含まれます。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が頻繁に使用されます。
置換: ハロゲン化化合物や有機金属試薬などの試薬を適切な条件下で使用できます。
形成される主な生成物
酸化: スルホキシド、スルホン、その他の酸化された誘導体。
還元: アミンなどの還元された形態。
置換: 使用した試薬に応じて、さまざまな置換された誘導体。
科学研究への応用
2,2'-(エチレンビス(イミノ(3-エトキシ-4,1-フェニレン)アゾ))ビス(3-メチルチアゾリウム) スルファートは、科学研究において幅広い用途があります。
化学: 有機合成と触媒の試薬として使用されます。
生物学: 生物学的プローブまたは画像化剤としての可能性が調査されています。
医学: 抗菌や抗がん活性など、治療特性について研究されています。
工業: ポリマーやコーティングなどの先進材料の開発に使用されています。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Ethylenebis(imino(3-ethoxy-4,1-phenylene)azo))bis(3-methylthiazolium) sulphate typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:
Formation of the Ethylene Bridge: This step involves the reaction of ethylene diamine with appropriate reagents to form the ethylene bridge.
Introduction of Imino Groups: The imino groups are introduced through a reaction with suitable amines.
Azo Coupling: The azo groups are formed by coupling reactions involving diazonium salts and aromatic amines.
Thiazolium Ring Formation: The thiazolium rings are synthesized through cyclization reactions involving thioamides and halogenated compounds.
Final Assembly: The final compound is assembled by combining the intermediate products under controlled conditions, followed by purification steps such as recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2,2’-(Ethylenebis(imino(3-ethoxy-4,1-phenylene)azo))bis(3-methylthiazolium) sulphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert azo groups to amines using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogenated compounds or organometallic reagents can be employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
2,2’-(Ethylenebis(imino(3-ethoxy-4,1-phenylene)azo))bis(3-methylthiazolium) sulphate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biological probe or imaging agent.
Medicine: Explored for its therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
作用機序
2,2'-(エチレンビス(イミノ(3-エトキシ-4,1-フェニレン)アゾ))ビス(3-メチルチアゾリウム) スルファートの作用機序には、特定の分子標的と経路との相互作用が含まれます。
分子標的: この化合物は、酵素、受容体、または核酸と相互作用し、生物学的プロセスの調節につながる可能性があります。
関連する経路: その適用状況に応じて、シグナル伝達経路、代謝経路、または遺伝子発現に影響を与える可能性があります。
類似化合物との比較
類似化合物
- 2,2'-(エチレンビス(イミノ(3-エトキシ-4,1-フェニレン)アゾ))ビス(3-メチルチアゾリウム) ジチオシアネート
- 2,2'-(エチレンビス(イミノ(3-エトキシ-4,1-フェニレン)アゾ))ビス(3-メチルチアゾリウム) ジメチルジスルファート
独自性
2,2'-(エチレンビス(イミノ(3-エトキシ-4,1-フェニレン)アゾ))ビス(3-メチルチアゾリウム) スルファートは、類似の化合物と比較して、特定の構造的特徴とスルファート基の存在により際立っており、これにより、ユニークな化学的および生物学的特性が付与される可能性があります。
特性
CAS番号 |
97752-40-4 |
|---|---|
分子式 |
C26H32N8O6S3 |
分子量 |
648.8 g/mol |
IUPAC名 |
N,N'-bis[2-ethoxy-4-[(3-methyl-1,3-thiazol-3-ium-2-yl)diazenyl]phenyl]ethane-1,2-diamine;sulfate |
InChI |
InChI=1S/C26H30N8O2S2.H2O4S/c1-5-35-23-17-19(29-31-25-33(3)13-15-37-25)7-9-21(23)27-11-12-28-22-10-8-20(18-24(22)36-6-2)30-32-26-34(4)14-16-38-26;1-5(2,3)4/h7-10,13-18H,5-6,11-12H2,1-4H3;(H2,1,2,3,4) |
InChIキー |
WWRWMNINCJHQAP-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C=CC(=C1)N=NC2=[N+](C=CS2)C)NCCNC3=C(C=C(C=C3)N=NC4=[N+](C=CS4)C)OCC.[O-]S(=O)(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


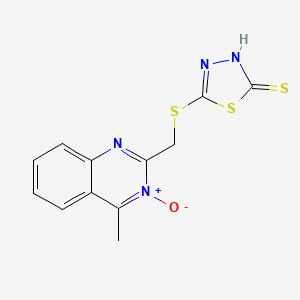

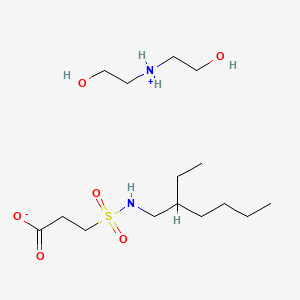
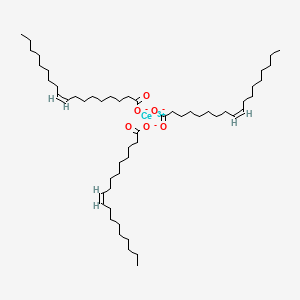
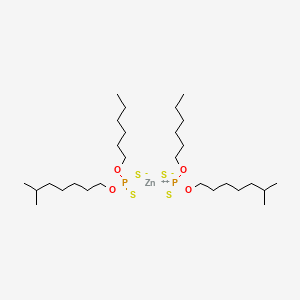
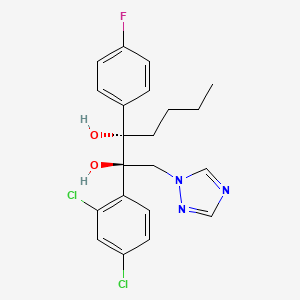
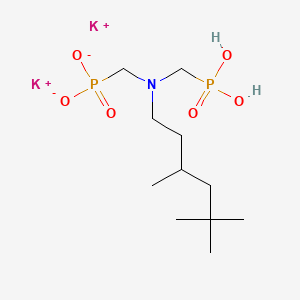



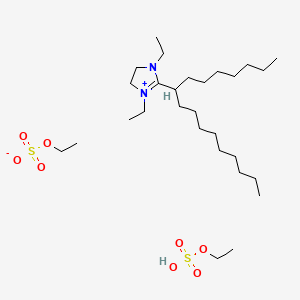
![2-[2-(Diethylamino)ethoxy]ethyl 2-(4-isobutylphenyl)butyrate](/img/structure/B12690366.png)
![4-[[4-[(4-Hydroxy-3-methylphenyl)azo]phenyl]azo]-m-cresol](/img/structure/B12690371.png)

